molecular formula C6H5ClN4 B1297825 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 24415-66-5

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1297825
CAS RN: 24415-66-5
M. Wt: 168.58 g/mol
InChI Key: NOIPEBKPGPZXNR-UHFFFAOYSA-N
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Description

The compound 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest in the field of medicinal chemistry due to its potential biological activities. The presence of chlorine and methyl groups on the triazolopyrimidine core can influence the compound's physical properties, reactivity, and interaction with biological targets .

Synthesis Analysis

The synthesis of derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, including the 7-chloro-5-methyl variant, has been explored through various methods. One approach involves the regioselective one-step synthesis of 7-aryl-5-methyl and 5-aryl-7-methyl derivatives through reactions of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones, respectively . Another method includes the synthesis of 5-chloro-7-methyl and 7-methyl derivatives from 2-amino-4-chloro-6-methylpyrimidine through intermediate steps involving amidines and formamide oximes . Additionally, halogen-metal exchange reactions have been used to introduce substituents at the 7-position of the triazolopyrimidine ring .

Molecular Structure Analysis

The molecular structure of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives has been characterized using various spectroscopic methods and, in some cases, confirmed by single-crystal X-ray analysis. The presence of substituents such as aryl groups, halogens, and trifluoromethyl groups can lead to different intermolecular interactions and supramolecular assemblies, as evidenced by the analysis of hydrogen bonding patterns and other non-covalent interactions .

Chemical Reactions Analysis

The chemical reactivity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is influenced by the presence of functional groups that can participate in further chemical transformations. For instance, halogen functionalities on the pyrimidine nucleus allow for versatile synthetic modifications, such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . The susceptibility of certain derivatives to ring isomerization and rearrangement reactions, such as the Dimroth rearrangement, has also been noted .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine and its derivatives are determined by their molecular structure. The introduction of various substituents can affect the compound's solubility, stability, and overall reactivity. For example, the stability of C-5-substituted analogues contrasts with the susceptibility of the C-5 unsubstituted chemotype to ring isomerization under ambient conditions . The strong intermolecular hydrogen bonds and other weak interactions such as π-π stacking and halogen bonding play a significant role in the solid-state arrangement of these molecules .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Isomerization : The compound 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has been synthesized through various methods, including bromine-mediated oxidative cyclization. The structure of these compounds has been confirmed using techniques like single-crystal X-ray analysis. The presence of halogen functionalities on the pyrimidine nucleus makes these compounds useful as versatile synthetic intermediates, capable of undergoing further transformations such as the Dimroth rearrangement (Tang, Wang, Li, & Wang, 2014).

  • Spectral Characterization and Rearrangement Studies : Some studies focus on the spectral characterization of these compounds, such as 5-Methyl-7-methoxy-s-triazolo[1,5-a] pyrimidine, which undergoes alkyl rearrangement. Understanding the properties and rearrangement mechanisms contributes to broader applications in chemical synthesis (Makisumi & Kanō, 1963).

Potential Anticancer and Antibacterial Applications

  • Anticancer Agents Synthesis : Research has explored the synthesis of derivatives of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine for potential anticancer properties. Nucleophilic displacement methods have been used to create compounds for screening as antimetabolite and anticancer agents (Kanō & Makisumi, 1958).

  • Antibacterial Activity : Derivatives of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine have shown antibacterial activity against various microbial strains, including Gram-positive and Gram-negative bacteria. The synthesis and structural characterization of these derivatives, including their antibacterial efficacy, have been a subject of interest in recent studies (Lahmidi et al., 2019).

Advanced Chemical Synthesis Techniques

  • Palladium-Catalyzed Cross-Coupling Reactions : The compound has been used in palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions. These methods represent advanced techniques in organic synthesis, facilitating the construction of complex molecular architectures (Loubidi, Moutardier, Campos, & Berteina‐Raboin, 2018).

Safety And Hazards

The compound is classified under GHS07 and has the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

While specific future directions for the study of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine are not mentioned in the available literature, the compound’s potential biological activities suggest it could be further explored for its antitumor properties and its role as a calcium channel modulator .

properties

IUPAC Name

7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIPEBKPGPZXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334256
Record name 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

CAS RN

24415-66-5
Record name 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-5-METHYL-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
M Loubidi, A Moutardier, JF Campos… - Tetrahedron …, 2018 - Elsevier
A rapid and efficient method is reported for the synthesis of the [1,2,4]triazolo[1,5-a]pyrimidine motif. Palladium catalyzed Suzuki and Sonogashira cross coupling reactions on 7-chloro-5…
Number of citations: 21 www.sciencedirect.com
GM Esteban-Parra, E San Sebastián, J Cepeda… - Journal of Inorganic …, 2020 - Elsevier
We report on the formation of a triazolopyrimidine derivative ligand, 7-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine (7-amtp), and a new family of coordination compounds based on …
Number of citations: 9 www.sciencedirect.com
P Stojković, A Kostić, E Lupšić, NT Jovanović… - Bioorganic …, 2023 - Elsevier
The synthesis of 24 hybrid molecules, consisting of naturally occurring sclareol (SCL) and synthetic 1,2,4-triazolo[1,5-a]pyrimidines (TPs), is described. New compounds were designed …
Number of citations: 3 www.sciencedirect.com
S Yuan, B Yu, HM Liu - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
Biaryl scaffold is an important class of structural frameworks that exists in many natural products and drug molecules. The development of transition metal‐catalyzed approaches for the …
Number of citations: 18 onlinelibrary.wiley.com
FF Silveira, JO de Souza, LVB Hoelz… - European Journal of …, 2021 - Elsevier
In this work, we designed and synthesized 35 new triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives as P. falciparum inhibitors (3D7 strain). Thirty compounds exhibited …
Number of citations: 21 www.sciencedirect.com
L Gomez, ME Massari, T Vickers… - Journal of medicinal …, 2017 - ACS Publications
A series of potent and selective [1,2,4]triazolo[1,5-a]pyrimidine PDE2a inhibitors is reported. The design and improvement of the binding properties of this series was achieved using X-…
Number of citations: 44 pubs.acs.org
J Kumar, P Meena, A Singh, E Jameel… - European Journal of …, 2016 - Elsevier
In present study a series of triazolopyrimidine-quinoline and cyanopyridine-quinoline hybrids were designed, synthesized and evaluated as acetylcholinesterase inhibitors (AChEIs). …
Number of citations: 60 www.sciencedirect.com
A Marwaha, J White, F El_Mazouni… - Journal of medicinal …, 2012 - ACS Publications
Plasmodium falciparum causes approximately 1 million deaths annually. However, increasing resistance imposes a continuous threat to existing drug therapies. We previously reported …
Number of citations: 72 pubs.acs.org
P Kaushik, R Kumar, S Khokhar, S Dhiman… - …, 2023 - Wiley Online Library
2,4‐Triazolopyrimidines scaffold spaciously acknowledged with anticancer, antimalarial, antitubercular and many other fascinating biological applications in recent years (2015–2022). …
A Hibot, A Oumessaoud, A Hafid, M Khouili… - …, 2023 - Wiley Online Library
One or more nitrogen‐containing molecules constitute an important class of heterocyclic compounds in organic synthesis, due to their reactivity and their presence in many molecules of …

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